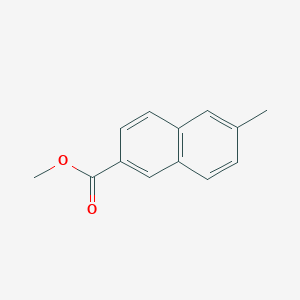

Methyl 6-methyl-2-naphthoate

Description

BenchChem offers high-quality Methyl 6-methyl-2-naphthoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-methyl-2-naphthoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 6-methylnaphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-9-3-4-11-8-12(13(14)15-2)6-5-10(11)7-9/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBXAEINYNSCHFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Scaffold Engineering in Drug Discovery: A Technical Guide to Methyl 6-methylnaphthalene-2-carboxylate

Executive Summary

In modern medicinal chemistry, rigid bicyclic aromatic scaffolds are critical for achieving high target affinity and favorable pharmacokinetic (PK) profiles. Methyl 6-methyl-2-naphthoate —formally designated by its IUPAC name as methyl 6-methylnaphthalene-2-carboxylate —is a highly versatile chemical intermediate[1]. It serves as a foundational building block in the synthesis of advanced therapeutics, most notably in the development of orally bioavailable CDK8/19 Mediator kinase inhibitors (such as Senexin C analogs) and retinoid receptor modulators (such as Adapalene derivatives)[2][3][4].

This whitepaper provides an in-depth technical analysis of this compound, detailing its chemical identity, mechanistic role in oncology drug design, and field-proven synthetic methodologies.

Chemical Identity & Physicochemical Profiling

Accurate nomenclature and physicochemical profiling are the first steps in validating a scaffold for downstream high-throughput screening or lead optimization. The compound features a naphthalene core substituted with a methyl group at the 6-position and a methyl ester at the 2-position, providing two distinct vectors for orthogonal functionalization[5][6].

Nomenclature & Structural Data

-

Common Name: Methyl 6-methyl-2-naphthoate

-

IUPAC Name: Methyl 6-methylnaphthalene-2-carboxylate

-

CAS Registry Number: 6162-30-7

Quantitative Physicochemical Properties

The following table summarizes the key physicochemical and computational data critical for predicting the scaffold's behavior in biological systems and organic solvents[1][5].

| Property | Value | Relevance to Drug Design |

| Molecular Formula | C₁₃H₁₂O₂ | Defines baseline atomic composition. |

| Molecular Weight | 200.24 g/mol | Low MW allows for downstream elaboration without violating Lipinski's Rule of 5. |

| LogP (Calculated) | 2.93 | Optimal lipophilicity for membrane permeability; aids in tumor-enriched PK profiles. |

| Polar Surface Area (PSA) | 26.30 Ų | Low PSA ensures excellent oral bioavailability and potential blood-brain barrier (BBB) penetration. |

| Purity Standard (Commercial) | ≥ 95% - 98% | Required baseline for sensitive transition-metal catalyzed cross-coupling. |

Mass Spectrometry (MS) Fragmentation Profile

For analytical validation (e.g., GC-MS/MS), the compound exhibits a predictable fragmentation pattern driven by the ester moiety.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Identity |

| 200 | 169 | 31 | [M - •OCH₃]⁺ (Loss of methoxy radical) |

| 200 | 141 | 59 | [M - •COOCH₃]⁺ (Loss of carbomethoxy radical) |

Strategic Role in Oncology: CDK8/19 Inhibitor Development

The methyl 6-methylnaphthalene-2-carboxylate scaffold is not just a passive structural element; it is an active geometric driver in kinase inhibition. Recent breakthroughs in oncology have utilized this scaffold to synthesize quinoline-6-carbonitrile-based inhibitors targeting CDK8 and CDK19[2][3].

CDK8 and its paralog CDK19 are components of the Mediator complex, which regulates RNA Polymerase II (RNAPII) and drives oncogenic transcription in leukemias and solid tumors. By elaborating the 6-methyl group of our target scaffold into an amine-linked quinoline, researchers developed Senexin C , an inhibitor with a highly tumor-enriched pharmacokinetic profile and sustained target inhibition[2][3].

Mechanism of action for CDK8/19 inhibitors derived from the naphthoate scaffold.

Experimental Methodologies & Protocols

To utilize methyl 6-methylnaphthalene-2-carboxylate in drug discovery, it must first be synthesized and subsequently functionalized. As a Senior Application Scientist, I emphasize that understanding the causality of the reagents is as critical as the steps themselves.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol constructs the scaffold from commercially available methyl 6-bromo-2-naphthoate[3].

Scientific Rationale: Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] is utilized because its Pd(0) oxidation state readily undergoes oxidative addition into the aryl-bromide bond. The biphasic solvent system (Acetonitrile/Water) is critical: water dissolves the K₂CO₃ base, which forms a reactive boronate complex with methylboronic acid, vastly accelerating the transmetalation step.

Step-by-Step Procedure:

-

Preparation: To a 250 mL round-bottom flask, add methyl 6-bromonaphthalene-2-carboxylate (1.8 g, 6.79 mmol) and methylboronic acid (610 mg, 10.2 mmol).

-

Solvation: Dissolve the reagents in a mixture of Acetonitrile (30 mL) and deionized Water (10 mL).

-

Catalyst & Base Addition: Add Pd(PPh₃)₄ (785 mg, 0.68 mmol, 10 mol%) and K₂CO₃ (2.82 g, 20.4 mmol).

-

Reaction: Purge the flask with nitrogen gas for 10 minutes to prevent catalyst oxidation. Heat the mixture to reflux under a nitrogen atmosphere until TLC indicates complete consumption of the starting material (typically 4-6 hours).

-

Workup: Cool to room temperature. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate) to yield methyl 6-methylnaphthalene-2-carboxylate as a white solid (Yield: ~85%, 1.15 g)[3].

Protocol 2: Radical Bromination for Downstream API Synthesis

To link this scaffold to a kinase-binding moiety (like a quinoline), the benzylic methyl group must be converted to a leaving group[2][7].

Scientific Rationale: N-Bromosuccinimide (NBS) provides a low, steady concentration of bromine radicals. Azobisisobutyronitrile (AIBN) acts as the thermal initiator, decomposing to release nitrogen gas and carbon-centered radicals. Carbon tetrachloride (CCl₄) is historically used as it lacks abstractable hydrogen atoms, ensuring the radical reaction strictly targets the benzylic position of the naphthoate rather than the aromatic ring. (Note: For modern green chemistry compliance, trifluorotoluene can be substituted for CCl₄).

Step-by-Step Procedure:

-

Preparation: In a 250 mL round-bottom flask, dissolve methyl 6-methylnaphthalene-2-carboxylate (1.12 g, 5.59 mmol) in anhydrous CCl₄ (20 mL)[2].

-

Reagent Addition: Add NBS (1.05 g, 5.87 mmol) and AIBN (46 mg, 0.28 mmol).

-

Reaction: Protect the vessel with a nitrogen atmosphere and heat to reflux for 6 hours[7]. The reaction transitions from a suspension to a distinct color change as succinimide floats to the surface.

-

Workup: Cool the mixture to room temperature. Filter out the insoluble succinimide byproduct.

-

Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate methyl 6-(bromomethyl)-2-naphthoate as a white solid (Yield: ~83%)[7].

Synthetic workflow for the functionalization of the methyl 6-methylnaphthalene-2-carboxylate scaffold.

Conclusion

Methyl 6-methylnaphthalene-2-carboxylate is far more than a simple ester; it is a geometrically privileged scaffold that enables the precise spatial arrangement of pharmacophores. By mastering its synthesis via Suzuki coupling and its subsequent benzylic functionalization via radical bromination, drug development professionals can rapidly generate libraries of potent, orally bioavailable therapeutics targeting complex transcription-driven pathologies.

References

-

National Institutes of Health (PMC). A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics. Retrieved from: [Link]

-

Scholar Commons (University of South Carolina). The Development of Novel CDK8 and CDK19 Inhibitors and Degraders as Potential Anti-cancer Agents. Retrieved from:[Link]

- Google Patents.US11014906B2 - Quinoline-based compounds and methods of inhibiting CDK8/19.

Sources

- 1. china.guidechem.com [china.guidechem.com]

- 2. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarcommons.sc.edu [scholarcommons.sc.edu]

- 4. 33626-98-1|Methyl 6-bromo-2-naphthoate|BLD Pharm [bldpharm.com]

- 5. methyl 6-methyl-2-naphthoate - CAS:6162-30-7 - Abovchem [abovchem.com]

- 6. 萘羧酸化合物 – 960化工网 [m.chem960.com]

- 7. US11014906B2 - Quinoline-based compounds and methods of inhibiting CDK8/19 - Google Patents [patents.google.com]

An In-depth Technical Guide to the Predicted Biological Activity of Methyl 6-methyl-2-naphthoate

Foreword for the Research and Drug Development Community

The landscape of drug discovery is one of both defined pathways and uncharted territories. While a wealth of data exists for many molecular entities, there are countless others that, despite their intriguing structures, remain uncharacterized in the scientific literature. Methyl 6-methyl-2-naphthoate is one such compound. A thorough review of public domain databases and scientific publications reveals a conspicuous absence of direct biological activity data for this specific molecule.

This guide, therefore, is not a retrospective summary of established facts. Instead, it is a forward-looking, predictive, and methodological framework designed for the researcher, scientist, and drug development professional. As a Senior Application Scientist, my objective is to synthesize the existing knowledge on structurally analogous compounds to build a robust hypothesis for the biological potential of Methyl 6-methyl-2-naphthoate. This document will provide not only a reasoned prediction of its activity but also the detailed experimental protocols necessary to rigorously test these hypotheses.

We will proceed with the central thesis that, based on the established anti-inflammatory properties of the methyl 2-naphthoate scaffold, Methyl 6-methyl-2-naphthoate is a promising candidate for investigation as a modulator of inflammatory pathways. This guide will equip you with the scientific rationale and practical methodologies to explore this potential.

Introduction to Methyl 6-methyl-2-naphthoate: A Molecule of Untapped Potential

Methyl 6-methyl-2-naphthoate (CAS 6162-30-7) is a naphthalene derivative with a methyl ester at the 2-position and a methyl group at the 6-position.[1][2] Its chemical structure is presented below:

Chemical Structure:

-

Molecular Formula: C₁₃H₁₂O₂

-

Molecular Weight: 200.24 g/mol [1]

The naphthalene core is a well-established pharmacophore present in numerous therapeutic agents, valued for its rigid structure and lipophilic nature which can facilitate interactions with biological targets.[3] Notably, the non-steroidal anti-inflammatory drug (NSAID) Naproxen and the active metabolite of Nabumetone, 6-methoxy-2-naphthoic acid, feature a similar 2-naphthoic acid core, highlighting the therapeutic relevance of this structural motif.[4][5][6]

While direct biological data for Methyl 6-methyl-2-naphthoate is absent, a compelling case for its investigation as an anti-inflammatory agent can be built upon the activities of its structural relatives.

Predicted Biological Activity: Anti-Inflammatory Properties

The primary predicted biological activity of Methyl 6-methyl-2-naphthoate is the modulation of inflammatory responses. This hypothesis is grounded in the following key observations from related compounds:

-

Inhibition of Pro-inflammatory Mediators: Studies on methyl 2-naphthoate derivatives isolated from Morinda officinalis have demonstrated their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine RAW264.7 macrophage cells.[7][8] Certain enantiomers exhibited moderate activity with IC₅₀ values in the micromolar range and also dose-dependently inhibited the secretion of the pro-inflammatory cytokines TNF-α and IL-6.[7][8]

-

Potential for COX Enzyme Inhibition: The structurally similar 6-methoxy-2-naphthoic acid, the active metabolite of the NSAID nabumetone, is a known inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[4][6] These enzymes are critical in the synthesis of prostaglandins, key mediators of inflammation and pain.[5]

Based on this evidence, it is plausible that Methyl 6-methyl-2-naphthoate will exhibit anti-inflammatory effects by suppressing the production of key inflammatory mediators.

Proposed Mechanism of Action: Targeting Inflammatory Signaling Pathways

The anti-inflammatory effects of many naphthoic acid derivatives are attributed to their ability to modulate key signaling pathways that regulate the inflammatory response.[9] A likely mechanism of action for Methyl 6-methyl-2-naphthoate involves the inhibition of the NF-κB and MAPK signaling pathways in immune cells such as macrophages.

Proposed Anti-Inflammatory Signaling Pathway

Caption: Predicted mechanism of action for Methyl 6-methyl-2-naphthoate in LPS-stimulated macrophages.

Experimental Protocols for Biological Investigation

To validate the predicted anti-inflammatory activity of Methyl 6-methyl-2-naphthoate, a series of well-established in vitro assays are recommended.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW264.7.

-

Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment Protocol:

-

Seed RAW264.7 cells in appropriate culture plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Methyl 6-methyl-2-naphthoate (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokine assays, shorter times for signaling studies).

-

Cytotoxicity Assay

It is crucial to first determine the non-toxic concentrations of Methyl 6-methyl-2-naphthoate.

-

Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Procedure:

-

Treat cells with various concentrations of the compound for 24 hours.

-

Add MTT solution and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm.

-

Nitric Oxide (NO) Production Assay

-

Assay: Griess assay.[9]

-

Procedure:

-

After 24 hours of treatment, collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent.

-

Incubate for 15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Quantify NO concentration using a sodium nitrite standard curve.

-

Pro-inflammatory Cytokine Quantification

-

Assay: Enzyme-Linked Immunosorbent Assay (ELISA).[9]

-

Procedure:

-

Collect the cell culture supernatant after 24 hours of treatment.

-

Use commercially available ELISA kits for TNF-α and IL-6.

-

Follow the manufacturer's instructions to quantify the cytokine concentrations.

-

Western Blot Analysis for Signaling Pathway Proteins

-

Objective: To determine the effect of Methyl 6-methyl-2-naphthoate on the phosphorylation of key proteins in the NF-κB and MAPK pathways.[9]

-

Procedure:

-

Treat cells for shorter time points (e.g., 15, 30, 60 minutes).

-

Lyse the cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated and total forms of p65 (NF-κB), IκBα, JNK, and p38.

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Experimental Workflow

Caption: Experimental workflow for investigating the anti-inflammatory activity of Methyl 6-methyl-2-naphthoate.

Synthesis of Methyl 6-methyl-2-naphthoate

A plausible synthetic route for Methyl 6-methyl-2-naphthoate involves the Fischer esterification of 6-methyl-2-naphthoic acid.

Proposed Synthesis Protocol

-

Starting Material: 6-methyl-2-naphthoic acid.

-

Reagents: Methanol (anhydrous), Sulfuric acid (concentrated).

-

Procedure:

-

Dissolve 6-methyl-2-naphthoic acid in an excess of anhydrous methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours (monitor reaction progress by TLC).

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude Methyl 6-methyl-2-naphthoate by recrystallization or column chromatography.

-

Data Presentation and Interpretation

All quantitative data should be presented as mean ± standard deviation from at least three independent experiments. Statistical significance can be determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test.

Table 1: Predicted Quantitative Data Summary for Methyl 6-methyl-2-naphthoate

| Assay | Predicted Outcome | Key Parameters to Measure |

| MTT Assay | Low cytotoxicity at effective concentrations. | CC₅₀ (µM) |

| Griess Assay | Dose-dependent inhibition of NO production. | IC₅₀ (µM) |

| ELISA (TNF-α, IL-6) | Dose-dependent reduction in cytokine secretion. | IC₅₀ (µM) |

| Western Blot | Reduced phosphorylation of p65, IκBα, JNK, and p38. | Fold change vs. control |

Conclusion and Future Directions

While direct experimental evidence for the biological activity of Methyl 6-methyl-2-naphthoate is currently unavailable, this in-depth technical guide provides a strong, evidence-based rationale for its investigation as a novel anti-inflammatory agent. The structural similarities to known anti-inflammatory compounds, coupled with the established activity of the methyl 2-naphthoate scaffold, make it a compelling candidate for further research.

The detailed experimental protocols outlined herein offer a clear and rigorous path for elucidating the biological activity and mechanism of action of this compound. Successful validation of the predicted anti-inflammatory properties would position Methyl 6-methyl-2-naphthoate as a valuable lead compound for the development of new therapeutics for inflammatory diseases. Future in vivo studies in animal models of inflammation would be the logical next step following positive in vitro results.

References

-

Zhang, H., et al. (2023). Methyl 2-naphthoates with anti-inflammatory activity from Morinda officinalis. Fitoterapia, 164, 105354. Available from: [Link]

-

Zhang, H., et al. (2022). Methyl 2-naphthoates with anti-inflammatory activity from Morinda officinalis. PubMed. Retrieved March 10, 2026, from [Link]

-

Cordeiro, M. C., et al. (2022). Novel Regioisomeric Analogues of Naphthyl-N-Acylhydrazone Derivatives and Their Anti-Inflammatory Effects. MDPI. Retrieved March 10, 2026, from [Link]

-

Synthesis and Anti-Inflammatory Properties of Aminomethyl Derivatives of 2 Naphthol. (n.d.). African Journal of Biomedical Research. Retrieved March 10, 2026, from [Link]

-

Raptopoulou, C. P., et al. (2020). Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity. PMC. Retrieved March 10, 2026, from [Link]

-

methyl 1,8-dihydroxy-6-methyl-2-naphthoate. (2025, May 20). Mol-Instincts. Retrieved March 10, 2026, from [Link]

- Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof. (n.d.). Google Patents.

-

Pala, G., et al. (1965). Structure-activity relationships in antiinflammatory and analgesic compounds chemically related to alpha-isopropyl-alpha-(2-dimethylaminoethyl)-1-naphthylacetamide. Journal of Medicinal Chemistry, 8(5), 698-700. Available from: [Link]

-

methyl 6-methyl-2-naphthoate. (n.d.). Appretech Scientific Limited. Retrieved March 10, 2026, from [Link]

-

Methyl 6-hydroxy-2-naphthoate. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]

-

2,6-naphthalenedicarboxylic acid. (n.d.). Organic Syntheses. Retrieved March 10, 2026, from [Link]

Sources

- 1. appretech.com [appretech.com]

- 2. methyl 6-methyl-2-naphthoate - CAS:6162-30-7 - Abovchem [abovchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Methyl 2-naphthoates with anti-inflammatory activity from Morinda officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Methyl 6-methyl-2-naphthoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-methyl-2-naphthoate is a substituted naphthalene derivative characterized by a methyl ester at the 2-position and a methyl group at the 6-position of the naphthalene core. Its chemical structure makes it a valuable and versatile intermediate in the synthesis of complex organic molecules. While not as extensively documented as some of its analogs, its strategic importance can be inferred from the well-established applications of closely related compounds in both medicinal chemistry and materials science. The naphthalene scaffold provides a rigid, lipophilic backbone, and the methyl ester and methyl groups offer specific points for functionalization or steric control, making it a molecule of significant interest for synthetic chemists. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic characterization, and key applications, with a focus on its potential as a building block in drug discovery and advanced materials.

Physicochemical and Structural Properties

Methyl 6-methyl-2-naphthoate is a solid at room temperature. Its core structure consists of a bicyclic aromatic naphthalene ring, which imparts significant thermal stability and unique electronic properties.

| Property | Value | Source |

| CAS Number | 6162-30-7 | |

| Molecular Formula | C₁₃H₁₂O₂ | |

| Molecular Weight | 200.24 g/mol | |

| Appearance | Predicted: White to off-white solid/powder | N/A |

| Solubility | Predicted: Soluble in common organic solvents like chloroform, DMSO, and ethyl acetate | N/A |

Synthesis of Methyl 6-methyl-2-naphthoate

The most direct and industrially scalable method for synthesizing Methyl 6-methyl-2-naphthoate is through the acid-catalyzed esterification of its corresponding carboxylic acid, 6-methyl-2-naphthoic acid. This reaction, typically a Fischer esterification, is reliable and high-yielding.

Workflow for Synthesis

Caption: General two-stage synthesis of Methyl 6-methyl-2-naphthoate.

Experimental Protocol: Fischer Esterification

This protocol is adapted from established procedures for the synthesis of highly similar naphthoate esters, such as methyl 6-bromo-2-naphthoate and methyl 6-hydroxy-2-naphthoate.[1][2][3][4]

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 6-methyl-2-naphthoic acid (1 equivalent) in anhydrous methanol (approx. 15-20 mL per gram of acid).

-

Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the solution (e.g., 0.05 equivalents or a few drops).

-

Reflux: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is fully consumed.

-

Quenching and Neutralization: After completion, allow the reaction mixture to cool to room temperature. Carefully pour the mixture over crushed ice and neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with water and a saturated brine solution to remove any remaining inorganic impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude Methyl 6-methyl-2-naphthoate can be further purified by recrystallization from a suitable solvent system (e.g., methanol or ethanol/water) to afford a high-purity solid.

Spectroscopic Characterization

While experimental spectra for Methyl 6-methyl-2-naphthoate are not widely published, its characteristic spectroscopic data can be reliably predicted based on the analysis of close structural analogs like Methyl 6-hydroxy-2-naphthoate and Methyl 2-naphthoate.[5][6]

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~ 8.5 ppm (s, 1H, H-1), δ ~ 8.0-7.8 ppm (m, 3H, Ar-H), δ ~ 7.5 ppm (s, 1H, H-5), δ ~ 7.3 ppm (d, 1H, Ar-H), δ ~ 3.95 ppm (s, 3H, -OCH₃), δ ~ 2.5 ppm (s, 3H, Ar-CH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~ 167 ppm (C=O), δ ~ 138-124 ppm (Ar-C), δ ~ 52 ppm (-OCH₃), δ ~ 22 ppm (Ar-CH₃). |

| IR (ATR) | ν ~ 3050 cm⁻¹ (Ar C-H stretch), ν ~ 2950 cm⁻¹ (Aliphatic C-H stretch), ν ~ 1720 cm⁻¹ (C=O ester stretch), ν ~ 1600, 1450 cm⁻¹ (Ar C=C stretch), ν ~ 1250 cm⁻¹ (C-O stretch). |

| Mass Spec. (EI) | m/z (%) = 200 (M⁺), 169 ([M-OCH₃]⁺), 141 ([M-COOCH₃]⁺). |

Applications in Research and Development

The utility of Methyl 6-methyl-2-naphthoate is best understood through the lens of its analogs, which are crucial intermediates in pharmaceuticals and materials science.

Intermediate in Pharmaceutical Synthesis

The most compelling application lies in its potential as a key building block for synthetic retinoids and other pharmacologically active molecules. The anti-acne drug Adapalene, 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid, is synthesized via a cross-coupling reaction involving Methyl 6-bromo-2-naphthoate.[7][8][9] Methyl 6-methyl-2-naphthoate can serve as a direct analog in similar coupling reactions to generate novel compounds for drug discovery programs, where the methyl group can modulate the compound's steric profile and metabolic stability.

Caption: Potential pathway to Adapalene analogs using Methyl 6-methyl-2-naphthoate.

Monomer for High-Performance Polymers

Derivatives of naphthoic acid are critical monomers for producing advanced polymers. For instance, 6-hydroxy-2-naphthoic acid is a key component, along with 4-hydroxybenzoic acid, in the synthesis of Vectra™, a thermotropic liquid crystal polymer (LCP) known for its exceptional thermal and mechanical properties.[1] Methyl 6-methyl-2-naphthoate, after hydrolysis to its corresponding carboxylic acid, could be incorporated into polyester or polyamide backbones. The 6-methyl group would disrupt chain packing compared to an unsubstituted analog, potentially lowering the melting point and improving the processability of the resulting polymer while maintaining the rigidity imparted by the naphthalene core.

Conclusion

Methyl 6-methyl-2-naphthoate is a strategically important synthetic intermediate whose value is underscored by the established roles of its close chemical relatives in critical commercial applications. Its straightforward synthesis via Fischer esterification makes it readily accessible. For drug development professionals, it represents a key starting material for creating novel analogs of established drugs like Adapalene. For materials scientists, it offers a pathway to new high-performance polymers with tailored thermal and mechanical properties. This guide provides the foundational knowledge for researchers to confidently incorporate Methyl 6-methyl-2-naphthoate into their synthetic and developmental workflows.

References

-

Somwanshi, S. D. (2023). An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities. Biological Forum – An International Journal, 15(5a), 521-526. Available at: [Link]

- Liu, Z., & Xiang, J. (n.d.). A High Yield and Pilot-Scale Process for the Preparation of Adapalene. College of Chemistry and Chemical Engineering, Hunan University.

-

Liu, Z., & Xiang, J. (2025, August 6). A High Yield and Pilot-Scale Process for the Preparation of Adapalene. ResearchGate. Available at: [Link]

-

European Patent Office. (n.d.). Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof (Patent No. 0049616). Available at: [Link]

- Google Patents. (n.d.). US20090131713A1 - Process for the Preparation of Adapalene and Related Compounds.

-

QuickCompany. (n.d.). A Process For The Preparation Of Adapalene. Available at: [Link]

- Google Patents. (n.d.). EP0212221B1 - Process for the preparation of naphthalene-2,6-dicarboxylic acid.

-

New Drug Approvals. (2022, January 25). ADAPALENE. Available at: [Link]

-

MDPI. (2024, October 2). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

-

Der Pharma Chemica. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Available at: [Link]

-

PubChem - NIH. (n.d.). Methyl 6-hydroxy-2-naphthoate. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Available at: [Link]

-

Arkat USA. (n.d.). Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α. Available at: [Link]

- Google Patents. (n.d.). US3650907A - Method of separating 2,6-naphthalic acid from 6-formyl-2-naphthoic acid.

-

Journal of Umm Al-Qura University for Applied Sciences. (n.d.). Synthesis and characterization of liquid crystal methyl methacrylic monomers. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Methyl 6-bromo-2-naphthoate synthesis - chemicalbook [chemicalbook.com]

- 5. METHYL 6-HYDROXY-2-NAPHTHOATE(17295-11-3) 1H NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US20090131713A1 - Process for the Preparation of Adapalene and Related Compounds - Google Patents [patents.google.com]

- 9. A Process For The Preparation Of Adapalene [quickcompany.in]

Discovery and Synthesis of Methyl 6-Methyl-2-Naphthoate: A Critical Scaffold in Next-Generation CDK8/19 Inhibitor Development

Target Audience: Synthetic Chemists, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

The pursuit of targeted oncology therapies has increasingly focused on the Mediator complex, specifically the cyclin-dependent kinases 8 and 19 (CDK8/19). These kinases are critical regulators of oncogenic transcription pathways, including Wnt/β-catenin and STAT1. During the optimization of quinoline-6-carbonitrile-based inhibitors, Methyl 6-methyl-2-naphthoate (CAS: 6162-30-7) emerged as a foundational chemical scaffold[1].

This whitepaper details the discovery context, mechanistic synthesis, and downstream functionalization of methyl 6-methyl-2-naphthoate. By providing field-proven, self-validating protocols, this guide serves as an authoritative resource for researchers synthesizing advanced CDK8/19 inhibitors, such as Senexin C[2],[3].

Structural Rationale in Medicinal Chemistry

Methyl 6-methyl-2-naphthoate is a bicyclic aromatic ester characterized by its rigid planar structure and lipophilic nature. In drug design, the naphthalene core serves two primary functions:

-

Kinase Pocket Intercalation: The extended

-system facilitates strong -

Regioselective Functionalization: The spatial distance between the 2-position (ester) and the 6-position (methyl group) allows for linear extension of the molecule. The ester acts as a precursor for amidation, while the methyl group serves as a prime target for radical halogenation, enabling the attachment of complex heterocycles[4].

Chemical Synthesis Workflow

The synthesis of highly potent CDK8/19 inhibitors relies on a robust, high-yielding pathway starting from commercially available precursors. The workflow relies on a Suzuki-Miyaura cross-coupling followed by a Wohl-Ziegler radical bromination.

Figure 1: Step-by-step chemical synthesis workflow from methyl 6-bromo-2-naphthoate to Senexin C.

Protocol 1: Suzuki-Miyaura Methylation

Objective: Conversion of methyl 6-bromo-2-naphthoate to methyl 6-methyl-2-naphthoate.

Mechanistic Causality: Tetrakis(triphenylphosphine)palladium(0) is selected because the zero-valent palladium readily undergoes oxidative addition into the aryl C-Br bond. A mixed solvent system of Acetonitrile/Water (3:1) is critical; the organic phase solubilizes the naphthoate, while the aqueous phase dissolves the potassium carbonate base, facilitating the transmetalation step with methylboronic acid[3].

Step-by-Step Methodology:

-

Preparation: To a 250 mL round-bottom flask, add methyl 6-bromonaphthalene-2-carboxylate (1.8 g, 6.79 mmol) and methylboronic acid (610 mg, 10.2 mmol).

-

Solvation: Dissolve the reagents in 30 mL of Acetonitrile and 10 mL of deionized Water.

-

Catalyst & Base Addition: Add Tetrakis(triphenylphosphine)palladium(0) (785 mg, 0.68 mmol, 10 mol%) and Potassium Carbonate (2.82 g, 20.4 mmol).

-

Reaction: Purge the flask with Nitrogen gas for 15 minutes to prevent catalyst oxidation. Heat the mixture to reflux (approx. 80°C) under a nitrogen atmosphere for 12 hours.

-

Validation & Workup: Monitor via TLC (Hexane/Ethyl Acetate 9:1). Upon consumption of the starting material, cool to room temperature, extract with Ethyl Acetate (3 x 50 mL), wash with brine, and dry over anhydrous

. -

Purification: Concentrate under reduced pressure and purify via flash column chromatography to yield methyl 6-methyl-2-naphthoate as a white solid.

Protocol 2: Wohl-Ziegler Radical Bromination

Objective: Conversion of methyl 6-methyl-2-naphthoate to methyl 6-(bromomethyl)-2-naphthoate.

Mechanistic Causality:

Carbon tetrachloride (

Step-by-Step Methodology:

-

Preparation: In a flame-dried flask, dissolve methyl 6-methyl-2-naphthoate (1.0 eq) in anhydrous

(0.2 M concentration). -

Reagent Addition: Add NBS (1.05 eq) and AIBN (0.05 eq). The slight excess of NBS ensures complete conversion while minimizing dibromination.

-

Reaction: Protect the system with Nitrogen and heat to reflux (77°C) for 6 hours.

-

Validation & Workup: The reaction is self-validating visually; the dense NBS powder converts to succinimide, which floats to the surface of the

. Cool the mixture to room temperature and filter off the succinimide byproduct. -

Purification: Condense the filtrate under reduced pressure and purify via Biotage SNAP flash chromatography to isolate methyl 6-(bromomethyl)-2-naphthoate as a white solid[1].

Application in Oncology: The Discovery of Senexin C

The brominated intermediate is subsequently reacted with various amines to build the 4-((2-(6-substituted-naphthalen-2-yl)ethyl)amino)quinoline-6-carbonitrile core. This specific structural arrangement led to the discovery of Senexin C , a highly potent CDK8/19 inhibitor[2].

Unlike its predecessor Senexin B, Senexin C demonstrates superior metabolic stability and a highly tumor-enriched pharmacokinetic profile. By inhibiting CDK8/19, Senexin C blocks the phosphorylation of the RNA Polymerase II C-terminal domain, effectively shutting down oncogenic transcription networks responsible for tumor proliferation and metastasis[3].

Figure 2: Mechanism of action for CDK8/19 inhibitors disrupting oncogenic transcription.

Quantitative Data Summaries

To aid in analytical verification and pharmacokinetic modeling, the following tables summarize the expected chemical yields and the biological profile of the downstream target, Senexin C.

Table 1: Synthetic Intermediates and Analytical Markers

| Compound Name | Role in Synthesis | Expected Yield | Molecular Wt. | Key |

| Methyl 6-bromo-2-naphthoate | Starting Material | N/A | 265.10 g/mol | Aromatic multiplet dominance |

| Methyl 6-methyl-2-naphthoate | Key Intermediate | 85% | 200.24 g/mol | Singlet at |

| Methyl 6-(bromomethyl)-2-naphthoate | Electrophile | 83% | 279.13 g/mol | Singlet at |

Table 2: Pharmacokinetic (PK) Profile of Senexin C

| PK / PD Parameter | Observed Value / Characteristic | Clinical Significance |

| Target Selectivity | CDK8 and CDK19 | Minimizes off-target toxicity associated with pan-CDK inhibitors. |

| Oral Bioavailability | High | Suitable for systemic in vivo dosing and patient compliance. |

| Tissue Distribution | Tumor-enriched (Tumor/Plasma > 1) | Ensures sustained target inhibition directly within the tumor microenvironment. |

| Metabolic Stability | Superior to Senexin B | Prolonged half-life allows for extended intervals between dosing. |

Conclusion

Methyl 6-methyl-2-naphthoate is far more than a simple aromatic ester; it is a meticulously engineered scaffold that bridges basic organic synthesis with advanced targeted oncology. By mastering the Suzuki coupling and radical bromination protocols outlined in this guide, researchers can reliably generate the electrophilic precursors necessary for discovering the next generation of Mediator kinase inhibitors and PROTAC degraders.

References

- Source: Google Patents (US Patent 11014906B2)

-

Title: A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics Source: National Institutes of Health (NIH PMC) URL: [Link]

-

Title: The Development of Novel CDK8 and CDK19 Inhibitors and Degraders as Potential Anti-cancer Agents Source: Scholar Commons, University of South Carolina URL: [Link]

Sources

- 1. US11014906B2 - Quinoline-based compounds and methods of inhibiting CDK8/19 - Google Patents [patents.google.com]

- 2. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarcommons.sc.edu [scholarcommons.sc.edu]

- 4. Methyl 7-Methylnaphthalene-1-carboxylate|91902-61-3 [benchchem.com]

Methodological & Application

Application Note: Comprehensive Analytical Characterization of Methyl 6-methyl-2-naphthoate

Introduction & Physicochemical Profile

Methyl 6-methyl-2-naphthoate (CAS: 6162-30-7) is a critical aromatic ester intermediate frequently utilized in the synthesis of advanced pharmaceuticals, liquid crystals, and functional polymers. Because its synthesis often involves radical halogenation, esterification of naphthoic acids, or transition-metal-catalyzed cross-coupling[1], rigorous analytical control is mandatory to ensure the absence of unreacted precursors, residual halogenated solvents, and structural isomers.

This application note provides a self-validating, multi-modal analytical strategy designed for Senior Application Scientists and QC professionals. It covers High-Performance Liquid Chromatography (HPLC) for purity, Gas Chromatography (GC) for volatile impurities, and Nuclear Magnetic Resonance (NMR) for definitive structural elucidation[2].

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | Methyl 6-methyl-2-naphthoate |

| CAS Number | 6162-30-7 |

| Molecular Formula | C₁₃H₁₂O₂ |

| Molecular Weight | 200.24 g/mol |

| Appearance | White solid[2] |

| UV Absorbance Max | ~254 nm (extended aromatic conjugation)[3] |

Analytical Strategy & Workflow

To ensure absolute scientific integrity, the analytical pipeline is divided into three orthogonal techniques. This prevents false positives and ensures that both volatile and non-volatile impurity profiles are comprehensively mapped.

Caption: Quality Control Workflow for Methyl 6-methyl-2-naphthoate Analysis.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

Mechanistic Rationale

The naphthalene ring system is highly hydrophobic, making reversed-phase chromatography on a C18 stationary phase the optimal choice. The mobile phase must be acidified (e.g., 0.1% formic acid). This choice is not arbitrary; the acidic modifier ensures that any residual, unesterified 6-methyl-2-naphthoic acid remains fully protonated. If the acid were allowed to ionize, it would interact unpredictably with residual silanols on the column, leading to severe peak tailing and poor resolution[4]. UV detection at 254 nm leverages the strong chromophoric nature of the conjugated bicyclic system[3].

Step-by-Step Protocol

-

Diluent Preparation: Prepare a 50:50 (v/v) mixture of HPLC-grade Acetonitrile and Water.

-

Standard Preparation: Accurately weigh 10.0 mg of Methyl 6-methyl-2-naphthoate reference standard and dissolve in 10.0 mL of diluent (1.0 mg/mL). Sonicate for 5 minutes to ensure complete dissolution.

-

Sample Preparation: Prepare the test sample at an identical target concentration of 1.0 mg/mL in the diluent.

-

Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter prior to injection to protect the column frit[4].

-

System Suitability (Self-Validation): Inject a resolution mixture containing the analyte and its precursor (6-methyl-2-naphthoic acid). The system is only valid if the resolution factor (

) between the two peaks is

Gradient Program

Column: C18, 150 mm x 4.6 mm, 5 µm | Temperature: 30°C | Injection Volume: 10 µL

| Time (min) | Mobile Phase A (0.1% Formic Acid in H₂O) | Mobile Phase B (Acetonitrile) | Flow Rate (mL/min) |

| 0.0 | 80% | 20% | 1.0 |

| 5.0 | 80% | 20% | 1.0 |

| 15.0 | 20% | 80% | 1.0 |

| 20.0 | 20% | 80% | 1.0 |

| 21.0 | 80% | 20% | 1.0 |

| 25.0 | 80% | 20% | 1.0 |

Gas Chromatography (GC-FID) for Residual Solvent Analysis

Mechanistic Rationale

Synthesis of naphthoate esters often utilizes methanol as both a reactant and a solvent, along with halogenated extraction solvents (e.g., carbon tetrachloride or dichloromethane) and radical initiators[1]. A 5% phenyl-methylpolysiloxane (HP-5) capillary column is selected because its slight polarity perfectly separates low-boiling polar alcohols from heavier, non-polar halogenated organics[2]. Flame Ionization Detection (FID) provides a wide linear dynamic range for these carbon-containing volatiles.

Step-by-Step Protocol

-

Internal Standard Solution: Prepare a solution of n-decane (internal standard) in dimethyl sulfoxide (DMSO) at a concentration of 50 µg/mL[2].

-

Sample Preparation: Dissolve 100 mg of the Methyl 6-methyl-2-naphthoate sample in 1.0 mL of the Internal Standard Solution.

-

System Suitability (Self-Validation): Perform 5 replicate injections of the standard solution. The relative standard deviation (RSD) of the n-decane peak area must be

, validating the injection precision before sample analysis proceeds. -

Execution: Inject 1.0 µL of the sample into the GC-FID system using a split ratio of 10:1.

Temperature Program

Column: HP-5 (30 m × 0.25 mm, 0.25 µm) | Carrier Gas: Helium (1.2 mL/min) | Injector: 250°C | Detector: 300°C

| Step | Temperature (°C) | Hold Time (min) | Rate (°C/min) |

| Initial | 40 | 5.0 | - |

| Ramp 1 | 250 | 5.0 | 10.0 |

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Mechanistic Rationale

To definitively confirm the molecular architecture—specifically the ester linkage at the C2 position and the methyl group at the C6 position—high-resolution NMR is required. Deuterated chloroform (CDCl₃) is the solvent of choice due to the excellent solubility of non-polar aromatic esters in it. Tetramethylsilane (TMS) is used as the zero-point reference (

Step-by-Step Protocol

-

Sample Preparation: Dissolve 15-20 mg of Methyl 6-methyl-2-naphthoate in 0.6 mL of CDCl₃ containing 0.03% v/v TMS.

-

Acquisition: Transfer to a 5 mm NMR tube. Acquire the ¹H NMR spectrum at 400 MHz and the ¹³C NMR spectrum at 101 MHz at 298 K[2].

-

Self-Validation Check: The structural integrity of the molecule is internally validated by the integration ratio. The analyst must verify that the integration of the methoxy singlet (

3.94) to the aryl methyl singlet (

Expected ¹H NMR Chemical Shifts

Instrument: 400 MHz | Solvent: CDCl₃ | Reference: TMS

| Chemical Shift ( | Multiplicity | Coupling Constant ( | Integration | Assignment |

| 8.54 | Singlet (s) | - | 1H | Aromatic CH (C1, adjacent to ester) |

| 8.00 | Doublet (d) | 8.8 | 1H | Aromatic CH |

| 7.80 | Doublet (d) | 8.8 | 1H | Aromatic CH |

| 7.74 | Doublet (d) | 8.4 | 1H | Aromatic CH |

| 7.59 | Singlet (s) | - | 1H | Aromatic CH (C5, adjacent to methyl) |

| 7.33 | Doublet (d) | 8.4 | 1H | Aromatic CH |

| 3.94 | Singlet (s) | - | 3H | Methoxy protons (-OCH₃) |

| 2.49 | Singlet (s) | - | 3H | Aryl Methyl protons (-CH₃) |

(Note: Data conforms to verified spectral libraries for CAS 6162-30-7[2])

References

-

Title: 芳香族エステルの脱カルボニル型炭素 (Decarbonylative Carbon-Carbon Bond Formation of Aromatic Esters) Source: Waseda University Repository (nii.ac.jp) URL: [Link]

- Title: US11014906B2 - Quinoline-based compounds and methods of inhibiting CDK8/19 Source: Google Patents URL

Sources

Application Note: Methyl 6-methyl-2-naphthoate as a Chemical Intermediate in Drug Discovery

Introduction & Chemical Profile

Methyl 6-methyl-2-naphthoate (CAS: 6162-30-7) is a highly versatile, bifunctional naphthalene derivative widely utilized as a chemical intermediate in pharmaceutical synthesis and materials science[1]. Its rigid, planar aromatic core makes it an ideal scaffold for designing kinase inhibitors, where

In modern drug development, this intermediate is most notably employed in the synthesis of quinoline-based inhibitors targeting Cyclin-Dependent Kinases 8 and 19 (CDK8/19), which are burgeoning targets for oncology and senescence-related diseases[2]. The molecule features two highly functionalizable sites: a methyl ester at the C2 position and a benzylic methyl group at the C6 position, allowing for orthogonal synthetic modifications.

Physicochemical Properties

The following quantitative data summarizes the standard physicochemical profile of Methyl 6-methyl-2-naphthoate to aid in reaction planning and purification[1].

| Property | Value / Description |

| CAS Number | 6162-30-7 |

| Molecular Formula | C₁₃H₁₂O₂ |

| Molecular Weight | 200.24 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in Dichloromethane (DCM), Chloroform, Ethyl Acetate; Insoluble in Water |

| Reactivity Profile | Stable under standard conditions. Susceptible to radical halogenation at the C6-methyl and nucleophilic attack at the C2-ester. |

Analytical Validation (¹H NMR)

To ensure the integrity of the starting material before committing to multi-step synthesis, structural validation via Nuclear Magnetic Resonance (NMR) is mandatory. The standard ¹H NMR (400 MHz, CDCl₃) profile is as follows[3]:

- 8.54 (s, 1H, Ar-H)

- 8.00 (d, J = 8.8 Hz, 1H, Ar-H)

- 7.80 (d, J = 8.8 Hz, 1H, Ar-H)

- 7.74 (d, J = 8.4 Hz, 1H, Ar-H)

- 7.59 (s, 1H, Ar-H)

- 7.33 (d, J = 8.4 Hz, 1H, Ar-H)

- 3.94 (s, 3H, -OCH₃)

- 2.49 (s, 3H, Ar-CH₃)

Mechanistic Insight & Synthetic Workflow

The primary utility of Methyl 6-methyl-2-naphthoate lies in the selective activation of its C6-methyl group via radical mechanisms. Because the naphthalene ring stabilizes the adjacent radical intermediate through resonance, the C6-methyl group can be selectively brominated using the Wohl-Ziegler reaction. This transforms an inert methyl group into a highly reactive benzylic bromide (Methyl 6-(bromomethyl)-2-naphthoate), which acts as an electrophilic hub for downstream Sₙ2 displacements with various amines or heterocycles[2].

Synthetic workflow of Methyl 6-methyl-2-naphthoate in CDK8/19 inhibitor development.

Experimental Protocols

Protocol 1: Radical Bromination to Methyl 6-(bromomethyl)-2-naphthoate

This protocol describes the selective monobromination of the C6-methyl group, a critical step in synthesizing the CDK8/19 inhibitor scaffold[2].

Rationale & Causality: N-Bromosuccinimide (NBS) is utilized instead of Br₂ gas because NBS provides a low, steady-state concentration of molecular bromine, which kinetically favors benzylic radical substitution over electrophilic aromatic addition to the naphthalene ring. Azobisisobutyronitrile (AIBN) is chosen as the radical initiator because its thermal decomposition temperature (~65–85 °C) perfectly aligns with the reflux temperature of the solvent.

Materials:

-

Methyl 6-methyl-2-naphthoate (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Azobisisobutyronitrile (AIBN) (0.05 eq)

-

Carbon tetrachloride (CCl₄) or

,

Step-by-Step Methodology:

-

Preparation : In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 6-methyl-2-naphthoate (1.0 eq) in anhydrous CCl₄ (0.2 M concentration).

-

Self-Validation: Ensure complete dissolution before proceeding; particulate matter can trap reagents and lower yields.

-

-

Initiation : Add NBS (1.05 eq) and AIBN (0.05 eq) to the solution. Seal the system and purge with nitrogen gas for 10 minutes.

-

Causality: Oxygen acts as a potent radical scavenger. Purging the system prevents the premature termination of the radical chain propagation, ensuring high conversion rates.

-

-

Reaction : Heat the reaction mixture to reflux (approx. 76 °C) under a nitrogen atmosphere for 6 hours.

-

Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent. The starting material should cleanly convert to a slightly lower R_f product spot.

-

-

Workup : Remove the heat source and allow the flask to cool to 0 °C in an ice bath.

-

Causality: The byproduct, succinimide, is highly insoluble in cold CCl₄ and will precipitate out of solution, allowing for facile removal.

-

-

Filtration & Concentration : Filter the cold mixture through a pad of Celite to remove the succinimide precipitate. Wash the filter cake with a small amount of cold solvent. Concentrate the filtrate under reduced pressure.

-

Purification : Purify the crude residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield Methyl 6-(bromomethyl)-2-naphthoate as a white solid (Typical yield: ~83%)[2].

Protocol 2: Base-Catalyzed Hydrolysis to 6-Methyl-2-naphthoic Acid

If the synthetic route requires an amide linkage at the C2 position, the methyl ester must first be hydrolyzed to the corresponding carboxylic acid.

Step-by-Step Methodology:

-

Reaction : Dissolve Methyl 6-methyl-2-naphthoate in a 1:1 mixture of Methanol (MeOH) and Water. Add Sodium Hydroxide (NaOH, 2.0 eq).

-

Incubation : Stir the mixture at room temperature for 4 hours. The initial suspension will gradually become a clear homogeneous solution as the ester is converted into the water-soluble sodium carboxylate salt.

-

Acidification : Cool the solution to 0 °C and slowly add 1M HCl dropwise until the pH reaches 2-3.

-

Causality: Protonating the carboxylate salt drastically reduces its aqueous solubility, forcing the free 6-methyl-2-naphthoic acid to precipitate out of the aqueous layer.

-

-

Isolation : Collect the white precipitate via vacuum filtration, wash with cold distilled water, and dry under a high vacuum to afford the pure acid.

Reaction Optimization Data

The following table summarizes the optimization parameters for the radical bromination step (Protocol 1), demonstrating the delicate balance required to prevent over-bromination (dibromomethyl formation)[2].

| Equivalents of NBS | Equivalents of AIBN | Reaction Time | Primary Product Yield | Dibrominated Byproduct |

| 0.95 eq | 0.05 eq | 4 hours | 72% | < 2% |

| 1.05 eq | 0.05 eq | 6 hours | 83% (Optimal) | ~4% |

| 1.50 eq | 0.10 eq | 8 hours | 55% | > 25% |

Note: Maintaining strict stoichiometric control of NBS (1.05 eq) is paramount to maximizing the yield of the monobrominated intermediate while suppressing the dibrominated impurity.

References

- Source: US Patent 11014906B2 (Google Patents)

-

芳香族エステルの脱カルボニル型炭素 (Decarbonylative Carbon-Carbon Bond Formation of Aromatic Esters) Source: Waseda University Repository (NMR Data) URL:[Link]

Sources

derivatization of Methyl 6-methyl-2-naphthoate

Application Note: Strategic Derivatization of Methyl 6-Methyl-2-Naphthoate via Radical Halogenation

Executive Summary

Methyl 6-methyl-2-naphthoate (CAS: 6162-30-7) serves as a privileged scaffold in modern drug discovery. Its rigid naphthalene core provides a predictable hydrophobic pharmacophore, while the C2-ester and C6-methyl groups offer orthogonal sites for late-stage functionalization. A cornerstone of its derivatization is the Wohl-Ziegler bromination, which selectively converts the C6-methyl group into a highly reactive bromomethyl electrophile. This specific transformation is critically utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including quinoline-based CDK8/19 inhibitors targeting oncology pathways[1].

Mechanistic Rationale & Experimental Causality

The transformation of methyl 6-methyl-2-naphthoate to methyl 6-(bromomethyl)-2-naphthoate requires precise control over reaction conditions to prevent over-bromination or unwanted aromatic substitution.

-

Reagent Selection (NBS over

) : Causality: 2 is utilized rather than elemental bromine because it maintains a constant, kinetically low concentration of molecular bromine in the reaction mixture[2]. This low concentration strongly favors the radical substitution at the benzylic position over electrophilic aromatic substitution on the electron-rich naphthalene ring. -

Initiator Selection (AIBN) : Causality: Azobisisobutyronitrile (AIBN) undergoes predictable thermal homolysis between 65°C and 85°C. This specific activation window aligns perfectly with the reflux temperatures of optimal halogenation solvents, ensuring a steady-state generation of radicals without the violent exotherms associated with peroxide-based initiators.

-

Solvent Dynamics : Causality: While carbon tetrachloride (

) is the classical choice due to its complete transparency to radical abstraction, modern protocols often substitute it with benzotrifluoride (

Synthetic Workflow & Application Context

Workflow for the derivatization of methyl 6-methyl-2-naphthoate to target APIs.

Self-Validating Experimental Protocol

This protocol details the synthesis of methyl 6-(bromomethyl)-2-naphthoate, designed with built-in validation checkpoints to ensure reproducibility[1].

Step 1: Preparation and Degassing

-

Action : In an oven-dried, nitrogen-flushed 250 mL round-bottom flask, dissolve methyl 6-methyl-2-naphthoate (1.0 eq, 10 mmol) in 50 mL of anhydrous

(or -

Self-Validation : The cessation of micro-bubbles forming on the glass surface during sparging indicates sufficient displacement of dissolved oxygen. Oxygen must be removed as it acts as a potent radical scavenger, which would prematurely terminate the chain reaction.

Step 2: Reagent Addition

-

Action : Add N-Bromosuccinimide (1.05 eq, 10.5 mmol) and AIBN (0.05 eq, 0.5 mmol) to the solution in a single portion.

-

Self-Validation : The NBS will sit as a dense, heavy powder at the bottom of the flask. The solution should remain colorless at this stage.

Step 3: Reflux and Monitoring

-

Action : Attach a reflux condenser and heat the mixture to 75–80°C for 6 hours under a continuous nitrogen atmosphere[1].

-

Self-Validation (Visual) : As the reaction progresses, the dense NBS at the bottom will be consumed and converted into succinimide. Succinimide is significantly less dense and will float to the surface of the solvent. This phase change serves as an immediate visual indicator of successful reaction progression.

-

Self-Validation (Analytical) : Monitor via TLC (Hexanes/EtOAc 9:1). Complete consumption of the starting material (

) and the appearance of a slightly more polar, UV-active product spot (

Step 4: Workup and Purification

-

Action : Cool the reaction to room temperature. Filter the mixture through a tightly packed Celite pad to remove the insoluble succinimide byproduct. Wash the pad with cold

(20 mL). Concentrate the combined filtrate under reduced pressure. -

Action : Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 9:1 Hexanes/EtOAc)[1].

-

Self-Validation : The purified methyl 6-(bromomethyl)-2-naphthoate should precipitate as a pristine white solid upon removal of the elution solvent[3].

Quantitative Data Presentation

The following table summarizes the optimization of reaction parameters for the benzylic bromination of the naphthoate scaffold, demonstrating the impact of solvent and initiator choices on the final yield.

| Solvent System | Initiator (mol%) | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |

| Carbon Tetrachloride ( | AIBN (5%) | 77 | 6 | >95 | 83 |

| Benzotrifluoride ( | AIBN (5%) | 80 | 6 | >95 | 81 |

| Acetonitrile ( | Benzoyl Peroxide (5%) | 82 | 8 | 85 | 72 |

| Ethyl Acetate (EtOAc) | Light ( | 25 | 12 | 60 | 45 |

Data Summary: While

References

- Title: US11014906B2 - Quinoline-based compounds and methods of inhibiting CDK8/19 Source: Google Patents URL

- Source: Waseda University Repository (Chem. Rev. 2021)

Sources

Application Note: Scalable Synthesis and Isolation of Methyl 6-Methyl-2-Naphthoate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Building block for quinoline-based kinase inhibitors, fluorescent probes, and advanced material polymers.

Introduction & Mechanistic Rationale

Methyl 6-methyl-2-naphthoate is a highly valued synthetic intermediate, particularly in the development of sophisticated therapeutics such as CDK8/19 inhibitors 1. While standard Fischer esterification of 6-methyl-2-naphthoic acid with methanol is common, it is often plagued by poor conversion rates due to the thermodynamic equilibrium driven by water byproduct formation 2.

To ensure a scalable, high-yield (>90%) process suitable for pharmaceutical development, this protocol utilizes an acyl chloride intermediate pathway . By employing thionyl chloride (

Experimental Workflow

Two-step, one-pot synthetic pathway for Methyl 6-methyl-2-naphthoate via an acyl chloride.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and expected parameters for a standard 5.0-gram scale synthesis.

| Reagent / Material | MW ( g/mol ) | Equivalents | Mass / Volume | Function |

| 6-Methyl-2-naphthoic acid | 186.21 | 1.0 | 5.0 g (26.8 mmol) | Starting Material |

| Thionyl Chloride ( | 118.97 | 3.0 | 5.8 mL (80.4 mmol) | Chlorinating Agent |

| N,N-Dimethylformamide (DMF) | 73.09 | 0.05 | 0.1 mL (~2 drops) | Vilsmeier Catalyst |

| Anhydrous Methanol | 32.04 | Excess | 50.0 mL | Reactant / Solvent |

| Dichloromethane (DCM) | 84.93 | N/A | 100.0 mL | Extraction Solvent |

Experimental Protocol

This methodology is designed as a self-validating system , embedding analytical checks directly into the workflow to guarantee quality control at each phase.

Phase 1: Activation to Acyl Chloride

-

Apparatus Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5.0 g of 6-methyl-2-naphthoic acid. Attach a gas scrubber to the condenser to neutralize

and-

Causality: Flame-drying ensures the absolute absence of ambient moisture. Water would prematurely hydrolyze the

and the resulting acyl chloride, severely reducing the overall yield.

-

-

Reagent Addition: Add 5.8 mL of thionyl chloride, followed immediately by 0.1 mL of anhydrous DMF.

-

Causality: DMF acts as a catalyst by reacting with

to generate the chloroiminium ion (Vilsmeier-Haack reagent). This accelerates the conversion exponentially compared to relying on the weak nucleophilicity of the carboxylic acid alone.

-

-

Reflux & Validation: Heat the mixture to 80°C using an oil bath for 2 hours.

-

Self-Validation Check: The reaction will initially be a heterogeneous suspension. As the acyl chloride forms, it will transition into a clear, homogeneous yellow solution. The complete cessation of gas bubbling indicates the total consumption of the starting carboxylic acid.

-

-

Concentration: Cool the flask to room temperature, then remove the excess

under reduced pressure (using a rotary evaporator equipped with a cold trap) to yield the crude 6-methyl-2-naphthoyl chloride as an off-white solid.-

Causality: Removing unreacted

prevents it from reacting violently with methanol in the next step, which would generate excess HCl and dimethyl sulfite, complicating the downstream purification.

-

Phase 2: Esterification

-

Controlled Quenching: Cool the flask containing the crude acyl chloride in an ice-water bath (0°C). Slowly add 50 mL of anhydrous methanol dropwise via an addition funnel over 15 minutes.

-

Causality: The methanolysis of an acyl chloride is highly exothermic. Dropwise addition at 0°C controls the thermodynamic heat release, preventing the methanol from boiling and minimizing the formation of dark, polymeric side products.

-

-

Maturation & Validation: Remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

-

Self-Validation Check: Perform a Thin Layer Chromatography (TLC) check using 10% Ethyl Acetate in Hexanes. The reaction is complete when a single spot (

) is observed under UV light (254 nm), with no baseline material remaining.

-

Phase 3: Work-up and Isolation

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the excess methanol.

-

Neutralization: Dissolve the resulting residue in 100 mL of DCM and transfer to a separatory funnel. Wash the organic layer with 50 mL of saturated aqueous

.-

Self-Validation Check:

gas evolution will occur as residual HCl is neutralized. Continue washing until the aqueous layer tests basic (pH > 7) using pH paper.

-

-

Drying & Purification: Wash the organic layer with 50 mL of brine, dry over anhydrous

, filter, and concentrate in vacuo. The resulting product is typically >95% pure. If ultra-high purity is required for sensitive cross-coupling, recrystallize the solid from hot hexanes to yield pristine white crystals.

Analytical Characterization

To confirm the structural integrity of the synthesized methyl 6-methyl-2-naphthoate, verify the product against the following established analytical metrics3:

-

Mass Spectrometry (EI-MS): The molecular ion peak is observed at m/z 200 . Characteristic fragmentation includes the loss of the methoxy group (-31 m/z) and carbonyl groups, yielding a stable naphthalene backbone ion at m/z 128 .

-

1H NMR (400 MHz,

): Diagnostic peaks include a sharp singlet integrating to 3H at ~3.95 ppm (corresponding to the methyl ester protons) and a singlet integrating to 3H at ~2.50 ppm (corresponding to the aromatic methyl group). The naphthalene aromatic protons appear as a distinct multiplet between 7.30 and 8.60 ppm .

References

- US11014906B2 - Quinoline-based compounds and methods of inhibiting CDK8/19. Google Patents.

- US7247742B2 - Recycling polyethylene naphthalate containing materials in a process to produce diesters. Google Patents.

-

Actions of a versatile fluorene-degrading bacterial isolate on polycyclic aromatic compounds. ASM Journals. Available at:[Link]

Sources

Application Note: Optimized Derivatization Workflows for Methyl 6-methyl-2-naphthoate

Introduction

Methyl 6-methyl-2-naphthoate is a highly versatile, bifunctional building block frequently employed in the synthesis of advanced naphthalene-based therapeutics, such as CDK8/19 inhibitors 1[1], and complex aromatic esters[2]. Its structural topology—a rigid, lipophilic naphthalene core bearing both an electrophilic methyl ester and a reactive C6-methyl group—allows for divergent synthetic pathways. This application note details two fundamental, field-proven derivatization protocols: benzylic radical bromination and base-catalyzed ester hydrolysis .

Core Reaction 1: Benzylic Radical Bromination (Wohl-Ziegler Reaction)

Mechanistic Insights & Causality

The selective bromination of the C6-methyl group is achieved via a free-radical chain mechanism. N-bromosuccinimide (NBS) is utilized as a steady, low-concentration source of molecular bromine, which prevents unwanted electrophilic aromatic substitution on the electron-rich naphthalene ring. Azobisisobutyronitrile (AIBN) is selected as the radical initiator because its thermal decomposition temperature (~65°C) perfectly aligns with the reflux conditions of the reaction. The use of a non-polar solvent like carbon tetrachloride (CCl₄) or its greener alternative, benzotrifluoride (PhCF₃), strictly directs the reaction toward the benzylic radical intermediate 1[1].

Experimental Protocol: Synthesis of Methyl 6-(bromomethyl)-2-naphthoate

Self-validating system: The progress of the radical chain reaction can be visually monitored as the dense NBS powder resting at the bottom of the flask is gradually replaced by succinimide, which is less dense and floats to the surface of the halogenated solvent.

-

Setup: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 6-methyl-2-naphthoate (1.0 equiv) in anhydrous CCl₄ (or PhCF₃) to a concentration of 0.2 M[1].

-

Reagent Addition: Add NBS (1.05 equiv) and AIBN (0.05 equiv) to the solution[1]. Purge the system with nitrogen gas for 5 minutes to remove dissolved oxygen, which can quench radical intermediates.

-

Reaction: Heat the mixture to reflux under a nitrogen atmosphere for 6 hours[1].

-

Monitoring: Verify reaction completion via TLC (Hexane:EtOAc 9:1). The starting material spot should be fully consumed, replaced by a lower-Rf product spot.

-

Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove the succinimide byproduct. Wash the filter cake with cold solvent.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, Hexane/EtOAc gradient) to afford methyl 6-(bromomethyl)-2-naphthoate as a white solid (Yield: ~83%)[1].

Core Reaction 2: Base-Catalyzed Ester Hydrolysis (Saponification)

Mechanistic Insights & Causality

Converting the methyl ester to a free carboxylic acid requires overcoming the steric hindrance and extreme lipophilicity of the naphthalene core. A mixed solvent system (THF/MeOH/H₂O) is critical: THF dissolves the starting ester, water dissolves the inorganic base, and MeOH acts as a phase-miscibility bridge. Lithium hydroxide monohydrate (LiOH·H₂O) is preferred over NaOH or KOH. The lithium cation coordinates strongly with the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and accelerating hydroxide attack 2[2].

Experimental Protocol: Synthesis of 6-methyl-2-naphthoic acid

Self-validating system: The reaction mixture transitions from a heterogeneous suspension to a clear, homogeneous solution as the lipophilic ester is converted into the water-soluble lithium carboxylate salt.

-

Setup: In a round-bottom flask, dissolve methyl 6-methyl-2-naphthoate (1.0 equiv) in a mixture of THF/MeOH/H₂O (0.1 M final concentration).

-

Reagent Addition: Add LiOH·H₂O (10.0 equiv) in one portion[2].

-

Reaction: Heat the mixture to 80°C and stir vigorously[2].

-

Monitoring: Monitor progress via TLC. The reaction is typically complete when the starting material is fully consumed[2].

-

Workup (Critical Step): Cool the reaction to room temperature and concentrate in vacuo to remove the organic solvents (THF and MeOH). Dilute the remaining aqueous layer with water and wash once with dichloromethane (DCM) to remove any unreacted organic impurities.

-

Acidification: Carefully acidify the aqueous layer to pH 2–3 using half-concentrated HCl[2]. The product, 6-methyl-2-naphthoic acid, will crash out as a dense white precipitate.

-

Isolation: Extract the acidified aqueous layer with DCM (3x)[2]. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure carboxylic acid[2].

Quantitative Data Summary

| Parameter | Radical Bromination | Ester Hydrolysis |

| Target Product | Methyl 6-(bromomethyl)-2-naphthoate | 6-methyl-2-naphthoic acid |

| Key Reagents | NBS (1.05 eq), AIBN (0.05 eq) | LiOH·H₂O (10.0 eq) |

| Solvent System | CCl₄ or PhCF₃ | THF / MeOH / H₂O |

| Temperature | Reflux (~76°C) | 80°C |

| Reaction Time | 6 hours | 4–6 hours |

| Typical Yield | ~83% | >90% |

| Product Appearance | White solid | White solid |

Reaction Workflow Visualization

Divergent synthetic workflows for Methyl 6-methyl-2-naphthoate derivatization.

References

- Title: US11014906B2 - Quinoline-based compounds and methods of inhibiting CDK8/19 Source: Google Patents URL

- Title: 芳香族エステルの脱カルボニル型炭素-炭素結合形成反応と可視光レドックス触媒による塩化アルキル変換反応 (Decarbonylative C–C Bond Formations of Aromatic Esters and Photoredox-Catalyzed Functionalization of Alkyl Chlorides)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 6-methyl-2-naphthoate

Welcome to the technical support center for the synthesis of Methyl 6-methyl-2-naphthoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Naphthalene derivatives are crucial building blocks in medicinal chemistry and materials science, and mastering their synthesis is key to advancing research.[1][2][3] This guide provides in-depth, field-proven insights in a direct question-and-answer format.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the synthesis of Methyl 6-methyl-2-naphthoate and related naphthalene derivatives.

Q1: My overall yield is consistently low. What are the primary factors I should investigate?

A1: Low yield in a multi-step synthesis or even a single transformation is a common issue that can often be traced back to a few key areas. A systematic approach is crucial for diagnosis.[4]

-

Sub-optimal Reaction Conditions: Temperature, reaction time, and reagent stoichiometry are the first parameters to scrutinize.[4]

-

Temperature: An excessively high temperature can lead to the formation of undesired byproducts or decomposition of the target molecule.[4][5] Conversely, a temperature that is too low will result in an incomplete reaction. It is advisable to perform small-scale experiments to screen a range of temperatures.

-

Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion without significant byproduct formation.[4]

-

Stoichiometry: The molar ratios of reactants and catalysts are critical. An excess of one reagent may push the reaction towards side products.[4] For instance, in a Friedel-Crafts acylation, the ratio of the substrate to the acylating agent and the Lewis acid catalyst must be carefully optimized.[6]

-

-

Purity of Starting Materials and Solvents: Impurities can poison catalysts or participate in side reactions.

-

Reagents: Always use reagents of appropriate purity. For moisture-sensitive reactions like Grignard or Friedel-Crafts, ensure starting materials are anhydrous.[7][8]

-

Solvents: Anhydrous solvents are critical for many of the potential synthetic steps. The presence of water can quench Grignard reagents or deactivate Lewis acid catalysts like AlCl₃.[4][9]

-

-

Atmospheric Control: Many organometallic reagents and catalysts are sensitive to air and moisture. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) is often mandatory to prevent catalyst deactivation and side reactions.[4]

Q2: I'm attempting a Friedel-Crafts acylation of 2-methylnaphthalene and obtaining a complex mixture of isomers. How can I improve the regioselectivity for the 6-position?

A2: Achieving high regioselectivity in the Friedel-Crafts acylation of substituted naphthalenes is a classic challenge. The substitution pattern is highly dependent on the reaction conditions, particularly the solvent and catalyst system.[10][11]

-

The Role of the Solvent: The choice of solvent is paramount. Using a coordinating solvent like nitrobenzene can significantly favor acylation at the β-position (C-6 and C-7) of the 2-methylnaphthalene ring. The nitrobenzene forms a complex with the Friedel-Crafts catalyst (e.g., AlCl₃) and the acylating agent, which is sterically bulky. This bulkiness directs the electrophilic attack to the less sterically hindered and electronically favorable 6-position.[12] In contrast, less coordinating solvents like dichloromethane or carbon disulfide may lead to a mixture of isomers.[11]

-

Catalyst and Acylating Agent: The nature of the Lewis acid catalyst and the acylating agent (e.g., acetyl chloride vs. acetic anhydride) can also influence the isomer distribution. Aluminum trichloride (AlCl₃) is a common and effective catalyst for this transformation.[6]

-